molecular formula C25H18ClNO5 B7735287 MFCD06480153

MFCD06480153

Cat. No.: B7735287
M. Wt: 447.9 g/mol
InChI Key: OKKHQDHVPDARGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD06480153 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of MFCD06480153 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperatures to form intermediate compounds.

    Intermediate Formation: These intermediates are then subjected to further reactions, which may include oxidation, reduction, or substitution reactions.

    Final Product Formation: The final step involves purifying the compound to obtain this compound in its pure form.

Industrial production methods often scale up these laboratory procedures, ensuring that the reactions are efficient and cost-effective. This may involve the use of large reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

MFCD06480153 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

MFCD06480153 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is studied for its effects on biological systems, including its potential as a drug candidate.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in treating certain diseases.

    Industry: this compound is used in the production of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism by which MFCD06480153 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic pathways.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and reactivity make it a valuable subject of study, and ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.

Properties

IUPAC Name

N-[4-[2-[2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClNO5/c1-15(28)27-19-12-8-16(9-13-19)21(29)14-31-25-23(30)20-4-2-3-5-22(20)32-24(25)17-6-10-18(26)11-7-17/h2-13H,14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKHQDHVPDARGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)COC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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